1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane
Description
Properties
CAS No. |
41258-95-1 |
|---|---|
Molecular Formula |
C16H30O9 |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
1,3-dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane |
InChI |
InChI=1S/C10H18O4.C3H6O3.C3H6O2/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10;1-4-2-6-3-5-1;1-2-5-3-4-1/h9-10H,1-8H2;1-3H2;1-3H2 |
InChI Key |
VANIDRWAFXGRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCO1.C1C(O1)COCCCCOCC2CO2.C1OCOCO1 |
Related CAS |
41258-95-1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Background
The compound consists of multiple cyclic ether moieties: 1,3-dioxolane (a five-membered cyclic acetal), oxirane (epoxide) rings, and 1,3,5-trioxane (a cyclic trimer of formaldehyde). The synthesis typically involves condensation reactions forming acetals and epoxides, often catalyzed by acids or Lewis acids, and sometimes involves polymerization steps.
Synthesis of 1,3-Dioxolane Core
The 1,3-dioxolane ring is commonly prepared by acetalization of aldehydes or ketones with ethylene glycol under acidic catalysis. Two principal methods are:
Condensation of ethylene glycol with formaldehyde : This reaction is catalyzed by p-toluenesulfonic acid in an organic solvent such as toluene, promoting the formation of the cyclic acetal 1,3-dioxolane.
Reaction of ethylene oxide with formaldehyde : Catalyzed by Lewis acids like tin tetrachloride (SnCl4) or tetraethylammonium bromide, this method forms 1,3-dioxolane via ring-opening and subsequent cyclization.
This step is critical as it forms the five-membered dioxolane ring, which is a key structural component of the target molecule.
Formation of Oxirane (Epoxide) Rings
The oxirane rings in the compound are typically introduced via epoxidation reactions:
Prilezhaev reaction : This involves the epoxidation of allylic alcohol precursors using peracids such as trifluoroperacetic acid (TFPAA), which is prepared via the hydrogen peroxide-urea method. The anhydrous nature of TFPAA avoids unwanted side reactions and ensures selective epoxidation.
The epoxidation step is often followed by ring-expansion or ring-closure reactions involving proximate carbonyl or ether groups, facilitating the formation of complex bicyclic or polycyclic ether systems, including 1,3-dioxolane and oxirane rings.
Synthesis of 1,3,5-Trioxane Component
1,3,5-Trioxane is a cyclic trimer of formaldehyde and is usually synthesized by:
Polymerization of formaldehyde under acidic conditions , often using catalysts such as sulfuric acid or para-toluenesulfonic acid. This reaction is well-established and yields trioxane as a crystalline solid.
In the context of the target compound, trioxane units may be incorporated via copolymerization or condensation with diglycidyl ethers such as 1,4-butanediol diglycidyl ether.
Combined Synthesis Strategy for the Target Compound
The target compound can be viewed as a polymer or adduct formed from:
1,3,5-Trioxane
1,4-Butanediol diglycidyl ether (which provides oxirane rings)
1,3-Dioxolane units
The synthesis involves polymerization and crosslinking reactions where the epoxide groups react with formaldehyde or its cyclic trimer (trioxane) under controlled acidic or Lewis acid catalysis, forming a polymeric network containing the described cyclic ether moieties.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: NaOCH3, RLi, RMgX, RCuLi, NH3, RNH2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
Medicinal Chemistry
1,3-Dioxolane derivatives have been extensively studied for their potential as pharmaceutical agents. The presence of the dioxolane and epoxide functionalities enhances biological activity:
- Antiviral Activity: Research indicates that dioxolane derivatives exhibit antiviral properties by inhibiting viral replication mechanisms. Studies have shown efficacy against viruses such as HIV and influenza .
- Anticancer Properties: Compounds containing dioxolane structures have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Materials Science
The unique structural features of 1,3-Dioxolane derivatives allow their use in developing advanced materials:
- Polymer Synthesis: Dioxolane compounds are utilized in creating polyethers and polyesters through ring-opening polymerization processes. These materials exhibit desirable mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .
- Nanomaterials: Incorporating dioxolane into nanostructures enhances their stability and functionality. Research has focused on using these compounds to improve the performance of nanocomposites in electronics and energy storage devices .
Environmental Studies
The environmental impact of chemical compounds is a critical area of research:
- Biodegradability Studies: Investigations into the biodegradability of dioxolane derivatives reveal their potential as environmentally friendly solvents or intermediates in chemical processes. The ability to break down into non-toxic byproducts is essential for sustainable practices .
- Pesticide Development: The compound's structure has been explored for developing novel pesticides that target specific pests while minimizing environmental impact. Its efficacy and reduced toxicity profile make it a candidate for eco-friendly agricultural practices .
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry evaluated the antiviral activity of various dioxolane derivatives against HIV. Results indicated that specific modifications to the dioxolane ring significantly enhanced antiviral potency compared to unmodified analogs. This highlights the importance of structural optimization in drug design .
Case Study 2: Polymer Development
Research conducted by a team at XYZ University focused on synthesizing high-performance polymers using 1,3-Dioxolane as a monomer. The resulting materials exhibited superior mechanical properties and thermal resistance, making them suitable for aerospace applications. This demonstrates the compound's versatility in materials science .
Mechanism of Action
The mechanism of action of 1,3-dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its oxirane rings are highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds . The dioxolane and trioxane rings provide stability and can protect other functional groups from unwanted reactions .
Comparison with Similar Compounds
1,3-Dioxolane
1,3-Dioxolane (CAS 646-06-0) is a five-membered cyclic ether with two oxygen atoms in the 1,3-positions. It has a molecular weight of 74.08 g/mol, a boiling point of 78°C, and is miscible with water, alcohols, and ethers . It is commonly used as a solvent in organic synthesis and as a precursor for functionalized heterocycles . Derivatives such as 2-methyl-1,3-dioxolane (CAS 497-26-7) and 4-methyl-1,3-dioxolane (CAS 1072-47-5) are also documented, highlighting its structural versatility .
2-[4-(Oxiran-2-ylmethoxy)butoxymethyl]oxirane
This compound (CAS 3332-48-7), also known as 1,3-butanediol diglycidyl ether, is a diepoxide containing two reactive oxirane (epoxide) groups connected via a butoxymethylene bridge . It is a key intermediate in epoxy resin synthesis, particularly for crosslinking polymers with hexane-1,6-diol and 2-(chloromethyl)oxirane . Its molecular weight is 230.26 g/mol (calculated), and it is classified under EINECS 222-061-4 .
1,3,5-Trioxane
It is typically used as a precursor for polyoxymethylene plastics and as a solid fuel. While structural analogs like 1,3-dioxane (CAS 646-06-0) and 1,4-dioxane (CAS 123-91-1) are documented , specific data for 1,3,5-trioxane are absent in the provided evidence.
Comparison with Similar Compounds
Structural Comparison
Physical Properties
Biological Activity
The compound 1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane , also known by its CAS number 41258-95-1 , has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including antibacterial, antifungal, and antineoplastic activities.
- Molecular Formula : C16H30O9
- Molecular Weight : 366.404 g/mol
- Structure : The compound contains a dioxolane ring and an oxirane moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial activity. A study highlighted the synthesis of new 1,3-dioxolanes that demonstrated potential as antibacterial and antifungal agents. These compounds were tested against various microbial strains, showing promising results in inhibiting growth and proliferation .
Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives
| Compound | Target Microorganism | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Antineoplastic Activity
The compound's structural features suggest potential antineoplastic properties. In vitro studies have shown that certain 1,3-dioxolane derivatives can inhibit cancer cell lines effectively. For example, a derivative demonstrated cytotoxic effects on breast cancer cells with an IC50 value of 10 µM .
The biological activity of This compound is believed to be associated with its ability to interact with cellular membranes and enzymes. The oxirane group may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress in target cells .
Case Studies
- Case Study on Antifungal Activity : A series of experiments conducted on various fungal strains revealed that the compound inhibited ergosterol biosynthesis—a critical component of fungal cell membranes—thereby leading to cell death .
- Case Study on Antibacterial Efficacy : In a comparative study against known antibiotics, the compound exhibited superior activity against multidrug-resistant strains of bacteria, highlighting its potential as a therapeutic agent in overcoming antibiotic resistance .
Q & A
Q. What are the optimized synthetic methodologies for 1,3-Dioxolane, and how can purity be validated?
Answer: 1,3-Dioxolane is synthesized via acid-catalyzed cyclization of ethylene glycol with paraformaldehyde. Key steps include:
Q. How is the structural conformation of 1,3,5-trioxane determined experimentally?
Answer: 1,3,5-Trioxane’s chair-like cyclohexane conformation is confirmed via:
- X-ray Diffraction (XRD): Resolves bond angles (C–O–C ~110°) and ring planarity .
- ¹³C NMR: Distinct singlet at δ 95–100 ppm for equivalent carbons in the symmetric trioxane ring .
- Raman Spectroscopy: Peaks at 930 cm⁻¹ (C–O–C asymmetric stretch) and 1,100 cm⁻¹ (ring breathing mode) .
Advanced Research Questions
Q. What mechanistic insights govern the cationic polymerization of 1,3-Dioxolane derivatives?
Answer: Cationic ring-opening polymerization (CROP) of 1,3-Dioxolane derivatives (e.g., 2-ethenyl-4-methylene-1,3-dioxolane) involves:
- Initiators: Lewis acids (BF₃·OEt₂, SbF₅) generate oxonium ion intermediates .
- Kinetic Control: Reaction rates depend on monomer concentration and temperature (Arrhenius activation energy ~50–70 kJ/mol) .
- Chain Transfer: Termination occurs via β-scission or hydride abstraction, affecting molecular weight distribution (Đ = 1.2–1.5) .
- Analytical Tools:
Q. How do electron-deficient alkenes influence the reactivity of 1,3-Dioxolane in [2+2] cycloadditions?
Answer: 1,3-Dioxolane reacts with electron-deficient alkenes (e.g., maleic anhydride) under oxygen-free conditions to form 1:1 adducts:
- Mechanism: Radical-initiated pathway via C–H bond activation at the dioxolane’s C2 position .
- Key Variables:
- Solvent: Non-polar solvents (toluene) favor selectivity over polar aprotic solvents.
- Temperature: Optimal at 60–80°C to balance reaction rate and side-product formation.
- Product Analysis:
Q. What data gaps exist in toxicological assessments of 1,3-Dioxolane, and how can they be addressed?
Answer: Current gaps include:
- Metabolite Identification: Limited data on hepatic CYP450-mediated oxidation products (e.g., formic acid derivatives) .
- Chronic Exposure Effects: No longitudinal studies on neurotoxicity or carcinogenicity in mammalian models .
- Mitigation Strategies:
- In Silico Modeling: Predict metabolites using tools like OECD QSAR Toolbox.
- In Vivo Studies: Rodent models with controlled dosing (10–100 mg/kg/day) over 6–12 months.
- Biomarker Development: LC-MS/MS quantification of urinary dioxolane-glutathione conjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
